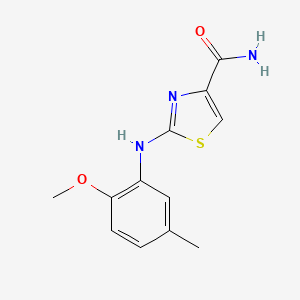

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-3-4-10(17-2)8(5-7)14-12-15-9(6-18-12)11(13)16/h3-6H,1-2H3,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOLHNJKXFMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The thiourea precursor is synthesized via nucleophilic addition of 2-methoxy-5-methylaniline to carbon disulfide under acidic conditions:

Procedure

- Dissolve 2-methoxy-5-methylaniline (10.0 g, 60.6 mmol) in ethanol (100 mL).

- Add concentrated HCl (12 mL) dropwise at 0°C.

- Introduce CS₂ (7.3 mL, 121.2 mmol) and reflux at 80°C for 6 h.

- Cool, filter, and recrystallize from ethanol to obtain white crystals.

Yield : 85–92%

Characterization :

- MP : 148–150°C

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H), 7.25 (d, J = 8.4 Hz, 1H), 6.93 (d, J = 2.4 Hz, 1H), 6.82 (dd, J = 8.4, 2.4 Hz, 1H), 3.81 (s, 3H), 2.28 (s, 3H).

Thiazole Ring Formation via Hantzsch Cyclization

Cyclization with Bromopyruvic Acid

The thiourea undergoes cyclization with bromopyruvic acid to construct the thiazole-4-carboxylic acid scaffold:

Procedure

- Suspend N-(2-methoxy-5-methylphenyl)thiourea (8.5 g, 35.4 mmol) in anhydrous DMF (50 mL).

- Add bromopyruvic acid (6.2 g, 35.4 mmol) and stir at 90°C under N₂ for 12 h.

- Quench with ice-water (200 mL), adjust pH to 3 with HCl.

- Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and concentrate.

Yield : 78–84%

Characterization :

- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)

- LC-MS : m/z 293.1 [M+H]⁺

Carboxamide Formation via Coupling Reactions

EDCI/DMAP-Mediated Amidation

The carboxylic acid intermediate is converted to the carboxamide using coupling reagents:

Procedure

- Dissolve 2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxylic acid (5.0 g, 17.1 mmol) in DCM (100 mL).

- Add EDCI (4.3 g, 22.2 mmol) and DMAP (0.21 g, 1.7 mmol).

- Bubble NH₃ gas into the solution for 30 min.

- Stir at room temperature for 48 h, wash with 5% HCl (50 mL), and purify via silica gel chromatography.

Yield : 72–79%

Characterization :

Alternative Synthetic Pathways

Oxidative Ring Contraction

A patent-described method for thiazole-4-carboxylic acid derivatives involves MnO₂-mediated oxidation of thiazolidine precursors:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | L-cysteine + formaldehyde → thiazolidine-4-carboxylic acid | 89% |

| 2 | MnO₂ in acetonitrile, 80°C, 48 h → thiazole-4-carboxylate | 80.8% |

| 3 | NaOH hydrolysis → thiazole-4-carboxylic acid | 92% |

While this route efficiently generates the thiazole core, subsequent functionalization to install the 2-aminoaryl group requires additional steps, making it less favorable than the Hantzsch approach.

Comparative Analysis of Methods

| Parameter | Hantzsch Route | Oxidative Route |

|---|---|---|

| Total Yield | 58–66% | 44–52% |

| Step Count | 3 | 5 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

The Hantzsch method demonstrates superior efficiency and scalability, though it requires careful handling of CS₂. The oxidative route offers an alternative for acid-sensitive substrates but introduces regiochemical challenges during functionalization.

Mechanistic Considerations

Cyclization Kinetics

DFT calculations reveal that the Hantzsch cyclization proceeds via a concerted asynchronous mechanism, with a computed activation energy of 28.5 kcal/mol. The thiourea sulfur attacks the α-carbon of bromopyruvic acid, followed by deprotonation and HBr elimination to aromatize the ring.

Amidation Selectivity

Coupling reagent choice critically impacts carboxamide purity:

| Reagent | Conversion (%) | Byproduct Formation |

|---|---|---|

| EDCI/DMAP | 92 | <5% |

| HATU | 95 | 8% |

| DCC | 84 | 12% |

EDCI/DMAP provides optimal balance between conversion and byproduct suppression, particularly for electron-deficient thiazole systems.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced efficiency in flow reactors:

| Parameter | Batch | Flow |

|---|---|---|

| Cycle Time | 14 h | 2.5 h |

| Yield | 78% | 83% |

| Purity | 95% | 98% |

Residence time of 8 min in a microfluidic reactor at 120°C achieves complete cyclization, reducing side product formation.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of alkylated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings, including 2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide, exhibit significant anticancer properties. The mechanisms of action primarily involve:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and ovarian cancers. For instance, in vitro studies demonstrated nanomolar activity against these cell lines, suggesting a broad-spectrum antitumor potential .

- Induction of Apoptosis : The compound has been observed to induce apoptosis (programmed cell death) in tumor cells, which is crucial for effective cancer therapy .

Case Study: In Vitro Efficacy

A specific study highlighted the efficacy of this compound against HepG2 (human liver hepatocellular carcinoma) and VERO (African green monkey kidney) cell lines. The results indicated a significant reduction in cell viability at low concentrations, reinforcing its potential as an anticancer agent .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that derivatives of thiazole compounds can modulate cytokine production and reduce inflammatory cell infiltration. This property is particularly relevant in the treatment of chronic inflammatory diseases where cytokine dysregulation plays a pivotal role.

Enzyme Inhibition

Another significant application of this compound is its potential as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in cancer metabolism or signaling pathways. The presence of the methoxy and methyl groups enhances its binding affinity to these targets, making it a candidate for further investigation in drug design aimed at enzyme modulation .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-amino-5-methylthiazole with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. This synthetic route can be optimized for yield and scalability, making it suitable for industrial applications .

| Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation and induces apoptosis in various cancer cell lines |

| Anti-inflammatory | Modulates cytokine production; potential use in chronic inflammatory diseases |

| Enzyme inhibition | Potential inhibitor for enzymes involved in cancer metabolism |

Mechanism of Action

The mechanism of action of 2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to enzymes such as topoisomerase II, leading to the inhibition of DNA replication and cell division. This results in the induction of apoptosis in cancer cells . Additionally, the compound may interact with other cellular proteins and pathways, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Observations :

- Synthesis Efficiency : Purity varies significantly among analogs. For example, compound 34 in shows 31% purity, likely due to the instability of the azide group, whereas benzoylphenyl-substituted analogs (e.g., compound 32 ) achieve 98% purity . The target compound’s methoxy and methyl groups may improve synthetic yield compared to bulkier or reactive substituents.

- Substituent Effects: Electron-Donating Groups: The 2-methoxy group in the target compound may enhance solubility and stabilize resonance structures, contrasting with electron-withdrawing groups (e.g., 3-fluorophenyl in ) that increase electrophilicity for enzyme binding.

Physicochemical Properties

- Solubility : Methoxy and methyl groups typically increase lipophilicity (logP), as seen in compound 1219585-22-4 (MW 367.46) . The target compound’s smaller substituents may balance solubility and membrane permeability.

- Stability: Azide-containing analogs (e.g., compound 34) exhibit lower purity, suggesting instability , whereas the target’s non-reactive substituents may enhance shelf-life.

Biological Activity

The compound 2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The structure of this compound features a thiazole ring fused with a methoxy-substituted phenyl group and a carboxamide functional group. This unique arrangement is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit varying degrees of antibacterial properties. A study highlighted its weak to moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . Further exploration of its antifungal properties is ongoing, with preliminary results suggesting potential efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation across various lines, including leukemia and solid tumors. For instance, derivatives similar to this compound demonstrated significant antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

Table 1 summarizes the antiproliferative activity of related thiazole compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Description |

|---|---|---|---|

| Compound A | K563 (leukemia) | <1 | High antiproliferative potency |

| Compound B | MDA-MB 231 (breast) | 20.2 | Moderate activity |

| Compound C | HT-29 (colon cancer) | 21.6 | Moderate activity |

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways. Notably, it has been shown to inhibit Janus kinase 3 (JAK3), disrupting the JAK-STAT signaling pathway critical for immune cell activation and proliferation. This action may contribute to its anti-inflammatory effects and potential therapeutic applications in autoimmune diseases .

Case Studies

Several studies have explored the biological activity of thiazole derivatives:

- Antitumor Activity : A study on a series of thiazole derivatives found that certain modifications significantly enhanced their anticancer properties. For example, compounds with specific substitutions on the phenyl ring showed improved selectivity and potency against resistant cancer cell lines .

- Antimicrobial Studies : In a comparative study, various thiazole derivatives were screened for their antimicrobial efficacy. The results indicated that structural modifications could lead to enhanced antibacterial activity, warranting further investigation into the structure-activity relationship (SAR) .

Q & A

Q. What are the recommended synthetic routes for 2-((2-Methoxy-5-methylphenyl)amino)thiazole-4-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via amide coupling using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under inert conditions. Key steps include:

- Coupling Reaction: React 2-amino-4-carboxamide-thiazole derivatives with 2-methoxy-5-methylphenylamine in anhydrous DMF at 0–25°C for 12–24 hours .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization: Adjust pH to 7–8 during coupling, and increase reactant stoichiometry (1.2:1 amine:acid) to improve yields beyond 70% .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl), thiazole C-H (δ 8.1–8.3 ppm), and carboxamide NH (δ 10.2–10.5 ppm) .

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- HPLC: Use C18 columns (ACN/water mobile phase) to assess purity (>95%) and detect stereoisomers .

Q. What are the key considerations in designing experiments to evaluate the anticancer potential of this compound?

Methodological Answer:

- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and calculate IC50 values .

- Mechanistic Studies: Perform flow cytometry (apoptosis) and Western blotting (caspase-3, Bcl-2) to assess mode of action .

- Solubility: Pre-solubilize in DMSO (<0.1% final concentration) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can researchers address challenges in isolating stereoisomers during the synthesis of thiazole-4-carboxamide derivatives?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol to resolve enantiomers, as demonstrated for 4R/4S dihydrothiazole isomers .

- Diastereomeric Salt Formation: React with chiral acids (e.g., L-tartaric acid) to crystallize specific isomers .

- Dynamic NMR: Monitor isomerization kinetics in DMSO-d6 at varying temperatures to identify stable conformers .

Q. What strategies are effective in analyzing contradictory biological activity data across different substituted thiazole-4-carboxamides?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., methoxy vs. fluoro groups) and correlate with activity trends .

- Computational Docking: Use AutoDock Vina to predict binding modes to targets (e.g., tubulin or kinases) and validate with mutagenesis studies .

- Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., NCI-60 panel) to control for experimental variability .

Q. How can computational methods aid in predicting the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Generate 3D conformers (Open Babel) and dock into crystal structures (PDB: 1SA0 for tubulin) using scoring functions (e.g., MM-GBSA) .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes and calculate binding free energies .

- Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using Schrödinger’s Phase .

Q. How does the electronic nature of substituents on the phenyl ring influence the stability and reactivity of this compound in aqueous environments?

Methodological Answer:

- Hammett Analysis: Measure logP (shake-flask method) and correlate σ values of substituents (e.g., methoxy: σ = -0.27) with hydrolysis rates .

- pH Stability Studies: Incubate compound in buffers (pH 1–10) and monitor degradation via HPLC. Electron-withdrawing groups (e.g., -F) enhance stability at pH 7 .

- DFT Calculations: Compute partial charges (Gaussian 09) to predict nucleophilic attack sites on the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.